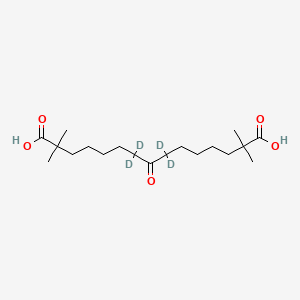
Bempedoic acid impurity 1-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bempedoic acid impurity 1-d4 is a deuterium-labeled version of Bempedoic acid impurity 1. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Bempedoic acid. The molecular formula of this compound is C19H30D4O5, and it has a molecular weight of 346.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bempedoic acid impurity 1-d4 involves the incorporation of deuterium into the molecular structure of Bempedoic acid impurity 1. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the precursor compound are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Bempedoic acid impurity 1-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Bempedoic acid impurity 1-d4 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving the synthesis and degradation of Bempedoic acid.
Biology: It helps in understanding the metabolic pathways and biological effects of Bempedoic acid in living organisms.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Bempedoic acid.
Industry: It is used in the development and validation of analytical methods for quality control and regulatory compliance
Mechanism of Action
Bempedoic acid impurity 1-d4 exerts its effects by mimicking the behavior of Bempedoic acid in biological systems. Bempedoic acid is known to inhibit adenosine triphosphate-citrate lyase (ACLY), an enzyme involved in the synthesis of cholesterol in the liver. By inhibiting ACLY, Bempedoic acid reduces the production of cholesterol and lowers low-density lipoprotein (LDL) levels in the blood. The deuterium-labeled version, this compound, allows researchers to track and study these processes more accurately .
Comparison with Similar Compounds
Similar Compounds
Bempedoic acid impurity 1: The non-deuterated version of Bempedoic acid impurity 1-d4.
Bempedoic acid impurity 4: Another impurity of Bempedoic acid with a different molecular structure.
Bempedoic acid: The parent compound from which these impurities are derived
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying the behavior of Bempedoic acid in biological systems .
Properties
Molecular Formula |
C19H34O5 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
7,7,9,9-tetradeuterio-2,2,14,14-tetramethyl-8-oxopentadecanedioic acid |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
InChI Key |
NHVXRVOYVVPVDU-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(=O)C([2H])([2H])CCCCC(C)(C)C(=O)O |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















